2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene

Description

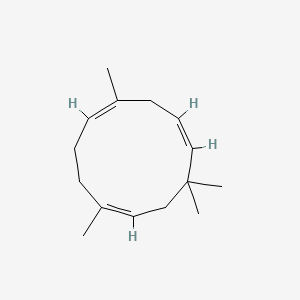

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene, commonly known as α-humulene or α-caryophyllene, is a monocyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.36 g/mol . It is characterized by an eleven-membered carbocyclic ring with three trans-endocyclic double bonds at positions 1-2, 4-5, and 8-9, creating a rigid, non-planar structure .

Properties

IUPAC Name |

(1Z,4Z,8Z)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6-,13-7-,14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMPSKZZVDUYOS-KXWHQPPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC(/C=C\C/C(=C\CC1)/C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6753-98-6 | |

| Record name | 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene involves several steps. One common method is the cyclization of a suitable precursor under specific conditions. For instance, the compound can be synthesized through the cyclization of a linear precursor using a Lewis acid catalyst. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or toluene .

Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for commercial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound in industrial settings.

Chemical Reactions Analysis

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research

Organic Synthesis : It serves as a building block in organic synthesis and a model compound for studying reaction mechanisms. Its unique structure allows researchers to explore various chemical transformations and reaction pathways.

Antimicrobial Properties : Studies indicate that 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene exhibits antimicrobial activity by disrupting microbial cell membranes. This property has potential applications in developing natural preservatives or antimicrobial agents.

Anti-inflammatory Effects : Research suggests that the compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic applications in treating inflammatory diseases .

Medical Applications

Ongoing research is investigating its potential in drug development. The compound's biological activities could lead to new treatments for various conditions including infections and chronic inflammatory diseases .

Industrial Uses

Fragrance and Flavor Industry : Due to its pleasant aroma and stability, this compound is utilized in the production of perfumes and flavoring agents. Its stability makes it suitable for use in various formulations .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Natural Products, researchers explored the antimicrobial properties of various terpenes including this compound. The results demonstrated significant inhibition of bacterial growth at specific concentrations .

Case Study 2: Drug Development

Research focused on the anti-inflammatory properties of this compound has led to investigations into its potential as a therapeutic agent for conditions like arthritis. Preliminary results indicate that it may reduce inflammation markers in vitro .

Mechanism of Action

The mechanism of action of 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key Properties:

- Physical Properties : Boiling point ranges between 155–157°C at 36 torr, with a density of 0.8865 g/cm³ at 20°C and a refractive index of 1.5015 .

- Natural Sources : Predominantly found in the essential oils of Humulus lupulus (hops), Cannabis sativa, Zingiber officinale (ginger), and avocado oil (Persea americana) .

- Pharmacological Activities: Exhibits anti-inflammatory, analgesic, and chemopreventive properties.

Structural and Functional Comparison with Analogous Sesquiterpenes

β-Caryophyllene

- Structure: Bicyclic sesquiterpene with a 9-membered ring fused to a cyclobutane moiety, differing from α-humulene’s monocyclic system .

- Key Differences :

- Retention Index (RI) : 1450 (α-humulene: 1454) in avocado oil .

- Bioactivity : β-Caryophyllene is a selective agonist of the CB2 receptor , contributing to anti-inflammatory effects, whereas α-humulene acts via inhibition of NF-κB and COX-2 pathways .

- Derivatives : β-Caryophyllene oxide (epoxidized form) is more abundant in nature compared to α-humulene derivatives .

α-Bergamotene

γ-Cadinene

- Structure : Tricyclic sesquiterpene with a decalin-like core .

- Bioactivity: Limited evidence for therapeutic roles; primarily studied in ecological interactions.

Quantitative and Qualitative Data

Biological Activity

2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene, also known as α-humulene , is a monocyclic sesquiterpene with notable biological activities. Its molecular formula is and it has garnered attention for its potential therapeutic effects, particularly in the fields of oncology and diabetes management. This article reviews the biological activity of α-humulene based on diverse research findings and case studies.

- Molecular Formula :

- Molecular Weight : 204.36 g/mol

- Chemical Structure : The compound features a unique cycloundecatriene structure which contributes to its reactivity and biological properties.

α-Humulene exhibits several mechanisms of action that contribute to its biological effects:

- Antioxidant Activity : It has been shown to reduce oxidative stress by decreasing levels of biomarkers such as 8-hydroxy-2-deoxyguanosine (8-OHdG), which is associated with DNA damage in pancreatic β-cells .

- Anti-inflammatory Effects : Research indicates that α-humulene may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues .

- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation by affecting multiple signaling pathways involved in tumor growth .

Biological Activity Overview

The following table summarizes key biological activities and findings related to α-humulene:

Case Study 1: Antioxidant Effects in Diabetic Rats

A study investigated the effects of α-humulene on oxidative stress in diabetic rats induced by alloxan. The treatment groups receiving different doses of α-humulene showed a significant decrease in serum levels of 8-OHdG compared to the control group. The results indicated that higher doses led to better protective effects against oxidative damage .

Case Study 2: Anti-inflammatory Properties

In another study, α-humulene was evaluated for its anti-inflammatory effects. The compound was found to significantly reduce the levels of inflammatory markers in animal models of chronic inflammation. This suggests its potential therapeutic role in managing inflammatory diseases .

Case Study 3: Anticancer Activity

Research focusing on the anticancer properties of α-humulene highlighted its ability to inhibit the growth of various cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

Q & A

Basic: What spectroscopic techniques are most effective for confirming the structure of 2,6,6,9-Tetramethyl-cycloundeca-1,4,8-triene, and what key data should be observed?

Methodological Answer:

To confirm the structure, researchers should employ:

- Gas Chromatography-Mass Spectrometry (GC-MS): Look for a molecular ion peak at m/z 204.19 (base peak) and fragments at m/z 205.19 (16.5%) and 206.19 (1.2%) . The Kovats retention index (KI) for α-Humulene is 1454 under standard GC conditions .

- Nuclear Magnetic Resonance (NMR): Key proton (¹H NMR) signals include δH 5.37 ppm (olefinic protons from trans-double bonds) and δH 1.11–1.71 ppm (methyl and methylene groups). Carbon (¹³C NMR) signals should show resonances for sp² carbons at ~124–133 ppm and sp³ carbons at ~23–45 ppm .

- High-Resolution Mass Spectrometry (HRMS): Exact mass should match 204.1878 (C₁₅H₂₄) .

Basic: How is α-Humulene isolated from natural sources, and what are the critical steps in ensuring purity?

Methodological Answer:

α-Humulene is typically isolated via:

Hydrodistillation or Steam Distillation: Extract essential oils from plant material (e.g., Humulus lupulus). Monitor temperature to avoid thermal degradation of sesquiterpenes .

Fractional Distillation or Preparative GC: Separate α-Humulene from other terpenes based on boiling points (reported at 155–157°C under reduced pressure) .

Purity Verification: Use GC-MS to confirm the absence of co-eluting compounds like β-Caryophyllene. Purity standards (e.g., ≥93% by GC) are critical for reproducibility in bioactivity studies .

Advanced: What experimental approaches can resolve contradictions in stereochemical assignments of this compound isomers?

Methodological Answer:

Discrepancies in stereochemistry (e.g., E/Z configurations) arise due to overlapping spectral data. To resolve these:

- Nuclear Overhauser Effect (NOE) NMR: Irradiate specific protons to detect spatial proximity. For example, irradiation of H-1 (δH 5.37) should enhance signals for methyl groups at C-6 and C-9 in the E,E,E isomer .

- X-ray Crystallography: Definitive proof of stereochemistry requires single-crystal analysis, though crystallization challenges exist due to the compound’s oily nature .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts for candidate stereoisomers .

Advanced: What methodologies are used to study the atmospheric degradation kinetics of α-Humulene?

Methodological Answer:

Atmospheric degradation involves reactions with ozone (O₃) and nitrate (NO₃) radicals. Key methods include:

- Smog Chamber Experiments: React α-Humulene with NO₃ radicals generated from N₂O₅ decomposition in a controlled chamber. Monitor decay using GC-FID and calculate rate constants (e.g., k = 3.53 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) .

- Relative Rate Method: Use a reference compound (e.g., 2-methyl-2-butene) with a known rate constant to normalize α-Humulene’s reactivity .

- Product Analysis: Identify secondary organic aerosols (SOAs) via LC-MS or FTIR to assess environmental impact .

Advanced: How can computational methods predict α-Humulene’s bioactivity and interaction mechanisms?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with biological targets (e.g., acetylcholinesterase). The InChIKey

FAMPSKZZVDUYOS-HRGUGZIWSA-N(from PubChem CID 5281520) provides structural input for simulations . - QSAR Modeling: Correlate α-Humulene’s physicochemical properties (e.g., logP = 5.15) with antifungal or anti-inflammatory activity using datasets from bioassays .

- Molecular Dynamics (MD): Simulate lipid bilayer permeation to predict bioavailability, leveraging the compound’s hydrophobicity (aqueous solubility ≈ 2.2e-6 g/L) .

Basic: What are the challenges in synthesizing this compound, and how are they addressed?

Methodological Answer:

Synthetic challenges include regioselective double-bond formation and stereochemical control. Strategies involve:

- Terpene Cyclization: Use acid-catalyzed cyclization of farnesyl derivatives, optimizing conditions (e.g., Lewis acids like BF₃·Et₂O) to favor the 11-membered ring .

- Cross-Metathesis: Employ Grubbs catalysts to install specific double bonds, though competing pathways require careful monitoring via TLC or GC .

- Chiral Resolution: Separate enantiomers using chiral chromatography (e.g., Chiralcel OD-H column) if asymmetric synthesis fails .

Advanced: How do isotopic labeling studies contribute to understanding α-Humulene’s biogenesis in plants?

Methodological Answer:

- ¹³C-Labeling Experiments: Feed ¹³C-glucose to Humulus lupulus and track incorporation into α-Humulene using NMR or LC-HRMS. This confirms its derivation from the mevalonate pathway .

- Enzyme Inhibition Studies: Apply fosmidomycin (a DXR inhibitor) to block the methylerythritol phosphate (MEP) pathway, revealing terpene biosynthesis routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.